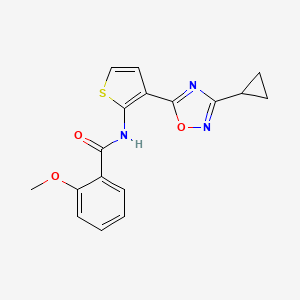

![molecular formula C21H16BrN3O3S B2410200 N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide CAS No. 899350-92-6](/img/structure/B2410200.png)

N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

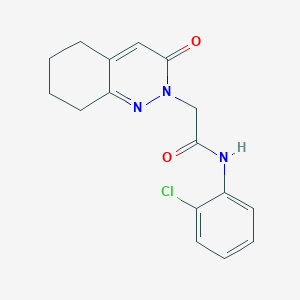

N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide, also known as BQS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BQS belongs to the family of sulfonamide compounds, which are known for their diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Sulfonamide-derived compounds, including those similar to N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide, have been synthesized and characterized for their biological activities. Studies have shown that these compounds exhibit moderate to significant antibacterial and antifungal activities against various bacterial and fungal strains (Chohan & Shad, 2011).

Enzyme Inhibitory Potential

Research on sulfonamides with benzodioxane and acetamide moieties, related to the chemical structure , has indicated substantial inhibitory activity against yeast α-glucosidase, a key enzyme in carbohydrate digestion. This suggests potential applications in managing conditions like diabetes (Abbasi et al., 2019).

Anti-cancer Properties

Certain quinazoline derivatives, closely related to the compound , have shown promising anti-cancer properties. For instance, some compounds have been found to exhibit cytotoxic effects on cancer cell lines, suggesting their potential as anti-cancer agents (Devegowda et al., 2016).

Microbial Degradation

Studies have also explored the microbial degradation pathways of sulfonamides, including mechanisms like ipso-hydroxylation, which could be relevant to the environmental breakdown of similar compounds (Ricken et al., 2013).

Synthesis Protocols

Synthesis of sulfonamide derivatives, including methods like three-component reactions, provides insights into the chemical processes for creating these compounds, which could be relevant for the synthesis of this compound (Basha & Anwar, 2020).

Antibacterial and Lipoxygenase Inhibition

Sulfonamides with 1,4-benzodioxin ring structures have shown significant antibacterial potential and inhibitory effects against lipoxygenase, an enzyme involved in inflammatory responses. This suggests potential therapeutic applications for related sulfonamide compounds in treating bacterial infections and inflammation (Abbasi et al., 2017).

Biological Activity Studies

Research has been conducted on various N-substituted arylamides and their derivatives, including sulfonamide compounds, to evaluate their antimicrobial activities. These studies are vital for understanding the potential applications of sulfonamides in treating infectious diseases (Konovalova et al., 2021).

Wirkmechanismus

Target of Action

Quinoxaline derivatives have been reported to have a wide range of targets, receptors, or microorganisms . The specific targets for this compound would need further experimental validation.

Mode of Action

Quinoxaline derivatives have been known to interact with their targets leading to various biological effects . The specific mode of action for this compound would need further experimental validation.

Biochemical Pathways

Quinoxaline derivatives have been known to affect various biochemical pathways leading to various biological effects . The specific biochemical pathways affected by this compound would need further experimental validation.

Result of Action

Quinoxaline derivatives have been known to have various biological effects . The specific molecular and cellular effects of this compound would need further experimental validation.

Eigenschaften

IUPAC Name |

N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O3S/c1-13-6-9-15(10-7-13)29(27,28)25-17-11-8-14(22)12-16(17)20-21(26)24-19-5-3-2-4-18(19)23-20/h2-12,25H,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFTYHYHPWUMTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2410122.png)

![3-isopentyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2410127.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2410128.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2410129.png)

![3-(3-Chloro-4-methylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2410136.png)

![Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2410140.png)